![molecular formula C13H18N6 B14626534 N,N-Diethyl-3-methyl-4-[2-(3H-1,2,4-triazol-3-ylidene)hydrazinyl]aniline CAS No. 58649-68-6](/img/structure/B14626534.png)
N,N-Diethyl-3-methyl-4-[2-(3H-1,2,4-triazol-3-ylidene)hydrazinyl]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Diethyl-3-methyl-4-[2-(3H-1,2,4-triazol-3-ylidene)hydrazinyl]aniline is a complex organic compound that features a triazole ring, a hydrazinyl group, and an aniline derivative
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-3-methyl-4-[2-(3H-1,2,4-triazol-3-ylidene)hydrazinyl]aniline typically involves the reaction of aniline derivatives with triazole compounds. One common method includes the condensation of N,N-diethyl-3-methylaniline with 3H-1,2,4-triazole-3-carbaldehyde under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like hydrochloric acid to facilitate the condensation reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for the efficient synthesis of this compound .
Análisis De Reacciones Químicas
Types of Reactions
N,N-Diethyl-3-methyl-4-[2-(3H-1,2,4-triazol-3-ylidene)hydrazinyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted aniline derivatives .
Aplicaciones Científicas De Investigación
N,N-Diethyl-3-methyl-4-[2-(3H-1,2,4-triazol-3-ylidene)hydrazinyl]aniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mecanismo De Acción
The mechanism of action of N,N-Diethyl-3-methyl-4-[2-(3H-1,2,4-triazol-3-ylidene)hydrazinyl]aniline involves its interaction with molecular targets such as enzymes and receptors. The triazole ring and hydrazinyl group play crucial roles in binding to these targets, leading to the modulation of biological pathways. For example, the compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate access .
Comparación Con Compuestos Similares
Similar Compounds
N,N-Diethyl-3-methylbenzamide: Shares the diethyl and methyl groups but lacks the triazole and hydrazinyl functionalities.
N,N-Diethyl-3-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)benzene-1: Contains a similar triazole ring but with different substituents.
Uniqueness
N,N-Diethyl-3-methyl-4-[2-(3H-1,2,4-triazol-3-ylidene)hydrazinyl]aniline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the triazole ring and hydrazinyl group allows for versatile reactivity and potential interactions with a wide range of molecular targets .
Propiedades
Número CAS |
58649-68-6 |
|---|---|
Fórmula molecular |
C13H18N6 |
Peso molecular |
258.32 g/mol |
Nombre IUPAC |
N,N-diethyl-3-methyl-4-(1H-1,2,4-triazol-5-yldiazenyl)aniline |
InChI |
InChI=1S/C13H18N6/c1-4-19(5-2)11-6-7-12(10(3)8-11)16-18-13-14-9-15-17-13/h6-9H,4-5H2,1-3H3,(H,14,15,17) |
Clave InChI |
ROSLMJITYFLVMM-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C1=CC(=C(C=C1)N=NC2=NC=NN2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl bromo[2-(4-methylphenyl)hydrazinylidene]acetate](/img/structure/B14626460.png)

![1-Isocyanato-4-[(trichloromethyl)sulfanyl]benzene](/img/structure/B14626470.png)
![8,8'-[Pyridine-2,6-diylbis(methyleneoxy)]diquinoline](/img/structure/B14626478.png)
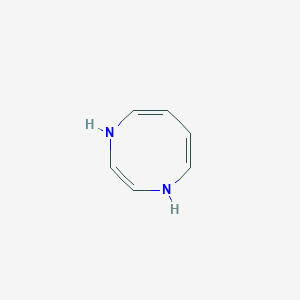
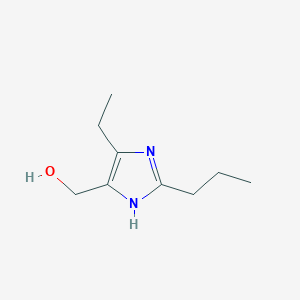
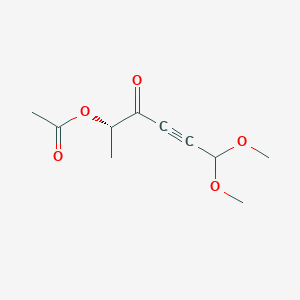

![Ethyl 2-[3-(2-ethoxy-2-oxoethyl)-5-fluoro-2,4-dioxopyrimidin-1-yl]acetate](/img/structure/B14626530.png)
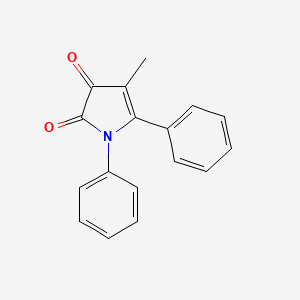

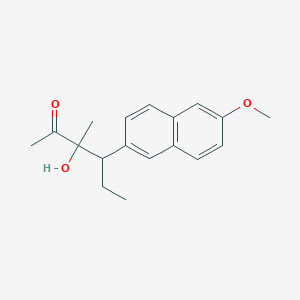
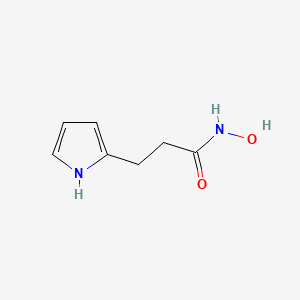
![n-Butyl-n-{[ethoxy(dimethyl)silyl]methyl}butan-1-amine](/img/structure/B14626547.png)
